Vitamin D3 sulfate-d7 (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

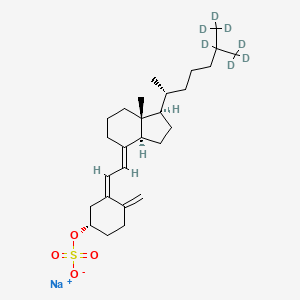

Vitamin D3 sulfate-d7 (sodium) is a deuterated form of vitamin D3 sulfate, where seven hydrogen atoms are replaced with deuterium. This compound is often used in scientific research to study the metabolism and biological effects of vitamin D3, as the deuterium atoms can act as tracers in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D3 sulfate-d7 (sodium) typically involves the sulfation of vitamin D3-d7. One common method is to use pyridine sulfur trioxide as the sulfate donor. The reaction is carried out under mild conditions to ensure the integrity of the vitamin D3 structure. The product is then converted to its sodium salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of vitamin D3 sulfate-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Vitamin D3 sulfate-d7 (sodium) can undergo various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group under specific conditions.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or thiolates can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vitamin D3 ketones, while reduction can yield vitamin D3 alcohols .

Scientific Research Applications

Vitamin D3 sulfate-d7 (sodium) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in analytical techniques to study the metabolism and degradation pathways of vitamin D3.

Biology: Helps in understanding the role of vitamin D3 in cellular processes and its interaction with various biomolecules.

Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of vitamin D3 in the body.

Industry: Employed in the development of vitamin D3 supplements and fortified foods to ensure accurate dosing and stability

Mechanism of Action

Vitamin D3 sulfate-d7 (sodium) exerts its effects by interacting with the vitamin D receptor (VDR). Upon binding to VDR, it forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This complex regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Vitamin D3 (cholecalciferol): The non-sulfated form of vitamin D3, widely used in supplements.

25-Hydroxyvitamin D3: A metabolite of vitamin D3, often measured to assess vitamin D status in the body.

7-Dehydrocholesterol: A precursor to vitamin D3, converted to vitamin D3 upon exposure to UV light.

Uniqueness

Vitamin D3 sulfate-d7 (sodium) is unique due to the presence of deuterium atoms, which make it an excellent tracer for studying metabolic pathways. Its sulfated form also allows for different biological interactions compared to non-sulfated vitamin D3, providing insights into the role of sulfation in vitamin D metabolism .

Biological Activity

Vitamin D3 sulfate-d7 (sodium) is a deuterated derivative of vitamin D3 sulfate, a compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial, particularly in the context of calcium metabolism and overall health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Vitamin D3 sulfate-d7 (sodium), including its synthesis, mechanisms of action, comparative efficacy, and implications for health.

Synthesis of Vitamin D3 Sulfate-D7 (Sodium)

Vitamin D3 sulfate-d7 is synthesized through a chemical reaction involving vitamin D3 and sulfur trioxide in the presence of pyridine as a solvent. This process results in the formation of the 3 beta-sulfate ester of vitamin D3, which has been confirmed through high-performance liquid chromatography (HPLC) and spectral methods, including ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry .

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C27D7H36NaO4S |

| Molecular Weight | 493.726 g/mol |

| SMILES Notation | [2H]C([2H])([2H])C([2H])(CCCC@@H[C@H]1CC[C@H]2\C(=C\C=C/3\CC@HOS(=O)(=O)O[Na])\CCC[C@]12C)C([2H])([2H])[2H] |

| IUPAC Name | [(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxysulfonyloxysodium |

Efficacy in Calcium Mobilization

Research indicates that Vitamin D3 sulfate-d7 exhibits significantly lower biological activity compared to its parent compound, vitamin D3. In studies conducted on vitamin D-deficient rats:

- Calcium Mobilization : Vitamin D3 sulfate-d7 demonstrated less than 5% of the efficacy of vitamin D3 in mobilizing calcium from bone.

- Calcium Transport : It showed approximately 1% of the ability of vitamin D3 to stimulate calcium transport and elevate serum phosphorus levels .

Case Study Findings

In a controlled study involving chronic dosing:

- Doses Tested : Vitamin D3 sulfate-d7 was administered at various doses.

Vitamin D3 and its metabolites exert their effects primarily through the vitamin D receptor (VDR), which regulates gene expression related to calcium and phosphate metabolism. The deuterated form's reduced activity suggests alterations in binding affinity or receptor activation compared to non-deuterated forms.

Comparative Analysis with Other Forms of Vitamin D

| Compound | Calcium Mobilization Efficacy | Serum Phosphorus Elevation | Active Dose Range (pmol) |

|---|---|---|---|

| Vitamin D3 | High | High | 65 - 260 |

| Vitamin D3 Sulfate-D7 | <5% | ~1% | >52,000 |

Implications for Health

The diminished biological activity of Vitamin D3 sulfate-d7 raises questions regarding its role in dietary supplements and fortified foods. While it may serve as a stable form for research purposes or as a tracer in metabolic studies due to its deuterated nature, its effectiveness in clinical applications appears limited.

Future Research Directions

Further studies are warranted to explore:

- The pharmacokinetics of Vitamin D3 sulfate-d7 in human subjects.

- Potential interactions with other metabolites and their combined effects on health outcomes.

- Long-term implications of supplementation with lower efficacy compounds.

Properties

Molecular Formula |

C27H43NaO4S |

|---|---|

Molecular Weight |

493.7 g/mol |

IUPAC Name |

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |

InChI |

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1/i1D3,2D3,19D; |

InChI Key |

HZXPJUMUSRXXKW-HLQPFBEWSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C)C([2H])([2H])[2H].[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.